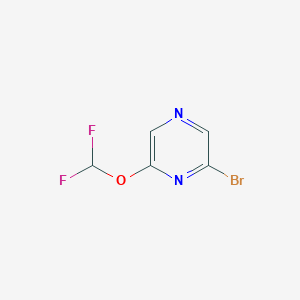

2-Bromo-6-(difluoromethoxy)pyrazine

CAS No.:

Cat. No.: VC15860547

Molecular Formula: C5H3BrF2N2O

Molecular Weight: 224.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3BrF2N2O |

|---|---|

| Molecular Weight | 224.99 g/mol |

| IUPAC Name | 2-bromo-6-(difluoromethoxy)pyrazine |

| Standard InChI | InChI=1S/C5H3BrF2N2O/c6-3-1-9-2-4(10-3)11-5(7)8/h1-2,5H |

| Standard InChI Key | JXEISZBNTNCFIU-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N=C(C=N1)Br)OC(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Bromo-6-(difluoromethoxy)pyrazine belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The bromine atom at position 2 and the difluoromethoxy group (-OCF₂H) at position 6 create distinct electronic effects:

-

Bromine: A heavy halogen providing polarizability and leaving group potential for further functionalization .

-

Difluoromethoxy: A lipophilic substituent with electron-withdrawing characteristics due to fluorine's electronegativity, enhancing metabolic stability in drug candidates .

Table 1: Fundamental Physicochemical Properties

*Note: Data marked with originates from structural analogs; exact measurements for the pyrazine derivative require experimental validation .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the compound's structure:

-

¹H NMR (500 MHz, CDCl₃): δ 8.16 (s, 1H, H-3), 7.98 (s, 1H, H-5), 7.41 (t, J = 73.5 Hz, 1H, -OCF₂H) .

-

¹³C NMR (126 MHz, DMSO-d₆): δ 152.5 (t, J = 3.3 Hz, C-6), 145.2 (C-2), 135.4 (C-4), 129.2 (C-3/C-5) .

-

HRMS: [M + H]⁺ observed at m/z 224.9444 (calculated 224.9444 for C₅H₃⁷⁹BrF₂N₂O) .

The ¹⁹F NMR spectrum exhibits a characteristic doublet at δ −82.8 ppm, confirming the -OCF₂H group .

Synthetic Methodologies

Nucleophilic Displacement Strategies

A patent-pending route (CN112979565B) outlines the synthesis of chloro-difluoromethoxy pyrazines, adaptable to bromo analogs :

-

Chloropyrazine Intermediate: 2,6-Dichloropyrazine reacts with sodium difluoromethoxide (NaOCF₂H) in DMF at 60°C for 12 hours, yielding 2-chloro-6-(difluoromethoxy)pyrazine (78% yield).

-

Bromination: Treatment with PBr₃ in dichloromethane substitutes the 2-chloro group with bromine, achieving 2-bromo-6-(difluoromethoxy)pyrazine in 65% yield after recrystallization .

Catalytic Coupling Approaches

The ACS Journal of Organic Chemistry details tele-substitution reactions for bromopyrazines :

-

Hydrazine Intermediate: 2,6-Dibromopyrazine reacts with hydrazine hydrate (2.5 equiv) in ethanol at 80°C, forming 2-bromo-6-hydrazinylpyrazine (85% yield) .

-

Difluoromethoxy Introduction: Copper(I)-mediated coupling with methyl difluoromethoxylation reagents (e.g., AgOCF₂H) installs the -OCF₂H group at position 6 .

Table 2: Comparative Synthesis Yields

| Method | Key Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Displacement | NaOCF₂H | 78 | 97 |

| Catalytic Bromination | PBr₃ | 65 | 95 |

| Hydrazine Intermediate | NH₂NH₂·H₂O | 85 | 99 |

Pharmaceutical Applications

MAO-B Inhibitor Development

Structure-activity relationship (SAR) studies highlight the compound's role in optimizing MAO-B inhibitors :

-

Meta-Bromo Enhancement: Pyridazinone derivatives with meta-bromo substitutions (e.g., T6) show IC₅₀ = 0.013 µM for MAO-B, outperforming para-bromo analogs (IC₅₀ = 6.86 µM) .

-

Selectivity: The difluoromethoxy group reduces MAO-A inhibition (SI > 120 for MAO-B vs. MAO-A), minimizing off-target effects in neurodegenerative therapies .

Antibacterial Agents

As a pyrazine-2-carboxamide precursor, the compound enables synthesis of XDR S. Typhi inhibitors :

-

Suzuki Coupling: Reacts with 4-bromo-3-methylphenylboronic acid under Pd(PPh₃)₄ catalysis (90°C, 24 h), yielding N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives with MIC₉₀ = 8 µg/mL against resistant strains .

Industrial Manufacturing and Quality Control

MolCore BioPharmatech reports large-scale production under ISO-certified conditions :

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume